
2-Thiophen-3-yl-benzoic acid
説明
2-Thiophen-3-yl-benzoic acid is a chemical compound with the molecular formula C11H8O2S and a molecular weight of 204.25 . It is a derivative of benzoic acid, where a thiophene ring is attached to the benzene ring .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Thiophen-3-yl-benzoic acid, has been a subject of interest in recent years . A common method for synthesizing thiophene derivatives involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of 2-Thiophen-3-yl-benzoic acid consists of a thiophene ring attached to a benzene ring via a single bond . The benzene ring carries a carboxylic acid group . The SMILES string representation of this compound is OC(=O)c1ccccc1-c2ccsc2 .Chemical Reactions Analysis
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives, including 2-Thiophen-3-yl-benzoic acid, can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .科学的研究の応用
Material Science: Organic Semiconductors
In the field of material science, thiophene derivatives are integral to the development of organic semiconductors . The conjugated system of thiophene rings contributes to the charge transport properties necessary for high-performance semiconductors used in electronic devices.
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene-based molecules, including 2-Thiophen-3-yl-benzoic acid, are key frameworks in the design of nonsteroidal anti-inflammatory drugs (NSAIDs) . These compounds can modulate inflammatory pathways, offering therapeutic benefits for conditions characterized by inflammation.
Organic Electronics: OLEDs and OFETs
Organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are two areas where thiophene derivatives have made a significant impact . The electronic properties of thiophene make it suitable for use in the fabrication of components that require efficient electron transport and light emission.
Corrosion Inhibition: Industrial Chemistry
The application of thiophene derivatives as corrosion inhibitors is valuable in industrial chemistry . These compounds can form protective layers on metal surfaces, preventing oxidative damage and prolonging the lifespan of industrial machinery.
Cancer Research: Anticancer Agents
Research has indicated that certain thiophene derivatives exhibit anticancer activity . By interfering with cellular processes that are dysregulated in cancer cells, these compounds are being studied for their potential use in cancer therapy.
Anesthetic Formulations: Dental Anesthetics
Thiophene derivatives have been utilized in the formulation of dental anesthetics . Their ability to block voltage-gated sodium channels makes them effective in numbing sensations during dental procedures.
Advanced Drug Design: Voltage-Gated Sodium Channel Blockers
Beyond dental applications, thiophene derivatives are investigated as voltage-gated sodium channel blockers . These compounds have the potential to treat a variety of conditions related to the dysfunction of these channels, such as epilepsy and chronic pain.
将来の方向性
Thiophene derivatives, including 2-Thiophen-3-yl-benzoic acid, have been the focus of many research studies due to their wide range of properties and applications . Future research may focus on developing new synthesis methods, exploring their biological activity, and investigating their potential applications in various fields .
作用機序
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives interact with their targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
Its predicted density is 1.3 g/cm³, and its refractive index is n20D 1.64 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
特性
IUPAC Name |
2-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQNAMNFPWSQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428362 | |
| Record name | 2-Thiophen-3-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)benzoic acid | |
CAS RN |
20608-87-1 | |
| Record name | 2-Thiophen-3-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Thiophen-3-yl-benzoic acid, when modified with a nitro group, contribute to the luminescence of Europium(III) and Terbium(III) complexes?
A1: The research demonstrates that derivatives of 2-Thiophen-3-yl-benzoic acid, specifically those containing a nitro group, can act as antennas to sensitize the luminescence of Eu(III) and Tb(III) ions. [, ] This sensitization occurs through an energy transfer process. The ligand absorbs light energy and transfers it to the lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer, and thus the brightness of the luminescence, depends on factors such as the energy levels of the ligand and the lanthanide ion, as well as the distance and orientation between them. []
Q2: The research mentions the determination of stability constants for the complexes of Eu(III) and Tb(III) with the thiophenyl-derivatized nitrobenzoato ligands. What is the significance of these stability constants in the context of luminescence sensitization?
A2: The stability constant (represented as log β) provides a measure of the strength of the bond between the ligand and the metal ion in a solution. A higher stability constant indicates a stronger binding affinity. [] In the context of luminescence sensitization, a higher stability constant suggests a more stable complex formation between the ligand and the lanthanide ion (Eu(III) or Tb(III)). This stability is crucial for efficient energy transfer and, consequently, brighter luminescence. Conversely, a weaker complex, characterized by a lower stability constant, may lead to less efficient energy transfer and weaker luminescence due to competing processes like non-radiative decay. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




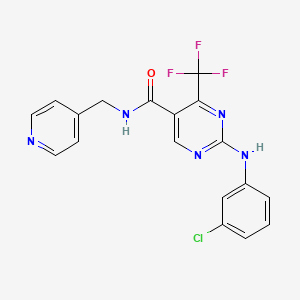
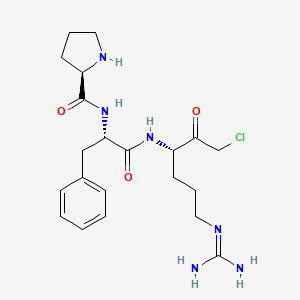
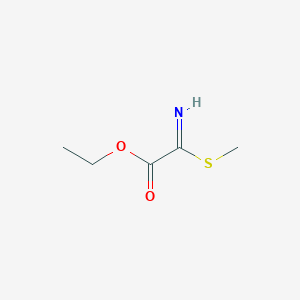
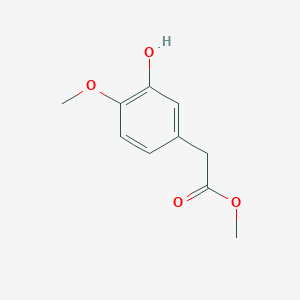


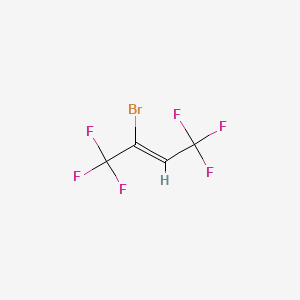
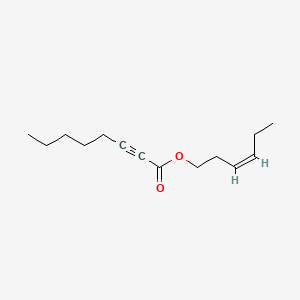

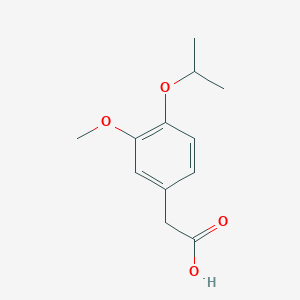
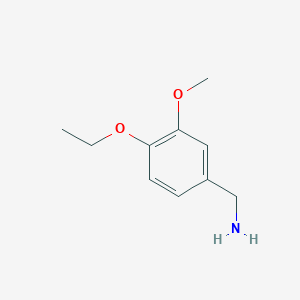
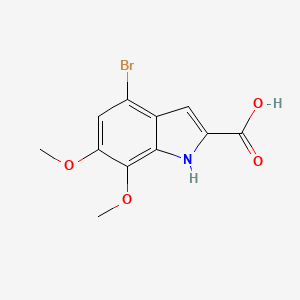
![2-(4-Ethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336734.png)